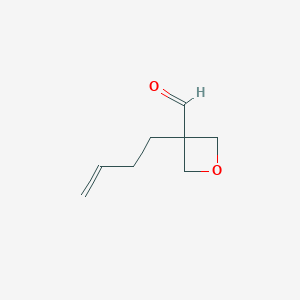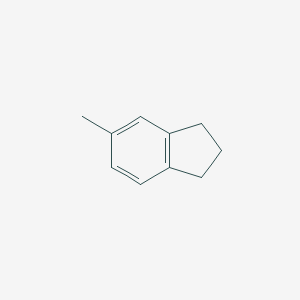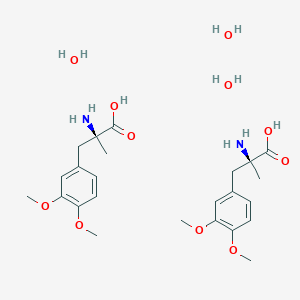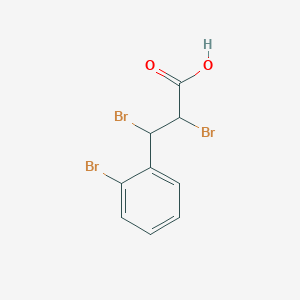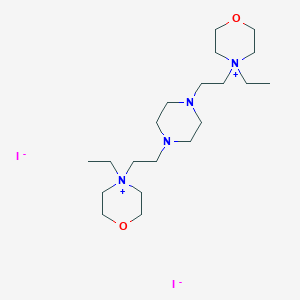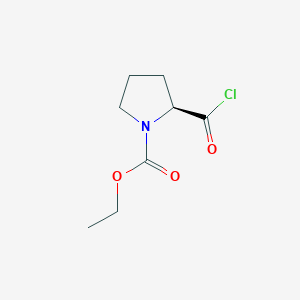
4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, involves various chemical reactions to introduce the thiazole core and the carboxylic acid functionality. Methods often include condensation reactions, cyclization, and functional group transformations. For example, 2-amino-1,3-thiazole-4-carboxylic acid derivatives are synthesized through a series of steps, demonstrating the complexity and versatility of synthetic approaches in obtaining thiazole compounds (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including this compound, is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These analyses provide insights into the conformation, electronic structure, and intermolecular interactions of the compounds. For instance, DFT studies offer detailed information on electronic structure and spectral features, supporting the understanding of molecular properties (Singh et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, reflecting their chemical properties. These include reactions with nucleophiles, electrophiles, and participation in cyclization reactions to form complex heterocyclic structures. The functional groups in these molecules, such as the carboxylic acid moiety, contribute to their reactivity and the formation of novel compounds (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application and handling. These properties are influenced by the molecular structure and intermolecular interactions within the compounds. Studies on liquid crystalline behaviors of thiazole-containing carboxylic acid derivatives reveal the impact of molecular design on their phase behavior and physical properties (Jaffer et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives have been extensively studied for their versatile chemical properties and potential applications in various fields. One of the key areas of interest is the synthesis of constrained heterocyclic γ-amino acids, which mimic secondary structures of proteins. These compounds are valuable for designing mimics of helices, β-sheets, turns, and β-hairpins. A notable method involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, leading to orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids) with a wide variety of lateral chains on the γ-carbon atom or the thiazole core (Mathieu et al., 2015).
Biological Activities
Another aspect of research focuses on the biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives. These compounds have demonstrated good fungicidal and antivirus activities in preliminary bioassays. Specifically, derivatives such as compounds 4b and 4i exhibited significant activity against six fungi tested, showing promise as a new strategy for fungi and virus control (Fengyun et al., 2015).
Applications in Material Science
The compound has also found applications in the field of material science, particularly in corrosion inhibition. Thiazole hydrazones derived from 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid have shown potential in protecting mild steel against corrosion in acidic media. These compounds act as mixed-type inhibitors, effectively suppressing both the anodic and cathodic processes of mild steel corrosion, thus offering a practical approach for extending the life of metal structures (Chaitra et al., 2016).
Fluorophore Development
Moreover, phenyl-2-thiazoline derivatives containing the conjugated phenolic substituted thiazoline chromophore of pyochelin have been studied for their potential use in selective Al3+ detection. This research is particularly relevant for studying intracellular Al3+, indicating the role of these compounds in developing new fluorophores for biological applications (Lambert et al., 2000).
Zukünftige Richtungen
The future directions for research on “4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid” could include further studies to elucidate its synthesis, properties, and potential biological activities. Given the known biological activities of thiazole compounds, it could be of interest in the development of new pharmaceuticals .
Wirkmechanismus
Mode of Action
It’s possible that this compound interacts with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways
Biochemical Pathways
The biochemical pathways affected by 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid are not well-defined. Given the lack of information on its targets and mode of action, it’s challenging to predict which pathways might be impacted. It’s plausible that this compound could influence a range of biochemical processes, depending on its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is active .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRIJRPTDSEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563870 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123971-35-7 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

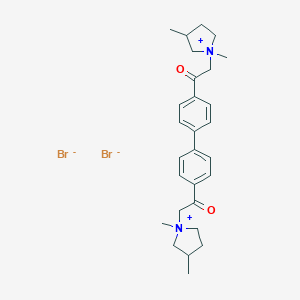
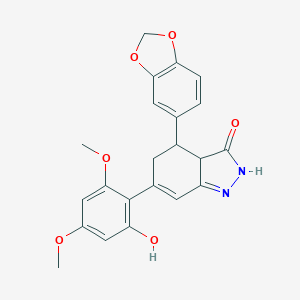
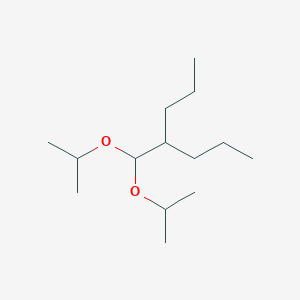
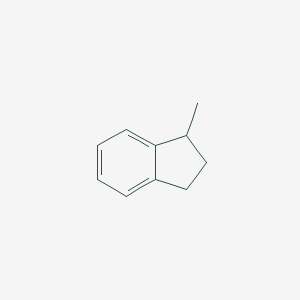
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
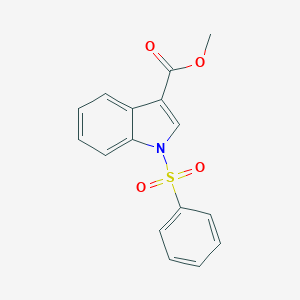
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
